molecular formula C8H12OS B8708443 3-Methylthiolpropanol

3-Methylthiolpropanol

Cat. No.: B8708443
M. Wt: 156.25 g/mol
InChI Key: BJFLSXVTUNGWQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Legume-Based Fermented Foods

The fermentation of legumes, a staple in many culinary traditions, can lead to the formation of a complex array of volatile compounds, including 3-Methylthiopropanol. While research into the specific concentrations of this compound across all types of fermented legumes is ongoing, its presence has been confirmed in several soy-based products. The concentration of 3-Methylthiopropanol in these foods is influenced by factors such as the specific microorganisms used for fermentation, the concentration of the precursor L-methionine, and the fermentation conditions.

Below is a data table summarizing the available research findings on the concentration of 3-Methylthiopropanol in various legume-based fermented foods.

Fermented Legume ProductType/VarietyConcentration (µg/L)Reference(s)
Soy SauceJapanesePresent, key aroma compound researchgate.net
Soy SauceChinesePresent researchgate.net
Fermented Soybean PasteDoenjangSulfur compounds presentNot specified

Data on specific concentrations for a wider range of fermented legume products like miso, natto, and tempeh are limited in publicly available scientific literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12OS

Molecular Weight

156.25 g/mol

IUPAC Name

3-(3-methylthiophen-2-yl)propan-1-ol

InChI

InChI=1S/C8H12OS/c1-7-4-6-10-8(7)3-2-5-9/h4,6,9H,2-3,5H2,1H3

InChI Key

BJFLSXVTUNGWQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CCCO

Origin of Product

United States

Occurrence in Other Biological Systems

Beyond fermented legumes, 3-Methylthiopropanol is a metabolite found in a diverse range of biological systems. Its presence has been reported in various microorganisms, plants, fruits, and vegetables, contributing to their characteristic aromas.

Microorganisms play a central role in the production of 3-Methylthiopropanol. It is a known metabolite of the yeast Saccharomyces cerevisiae, which is pivotal in the fermentation of numerous food products, including wine and beer. nih.gov The compound has also been reported in bacteria such as Bacillus anthracis and Francisella tularensis. nih.govwikipedia.org

In the plant kingdom, 3-Methylthiopropanol has been identified in Vitis vinifera, the common grape vine, which explains its presence in wine. nih.gov Furthermore, it has been detected, although not always quantified, in a variety of fruits and vegetables. These include:

Fruits: Apples, melons, pineapples, tomatoes, various citrus fruits (grapefruit, lemon, lime, orange), and figs. thegoodscentscompany.com

Vegetables: Cooked asparagus, bell peppers (green, yellow, and red), eggplant, avocado, and various root vegetables like carrots and radishes. thegoodscentscompany.com

The compound also contributes to the flavor profile of other fermented foods such as different types of cheese and roasted coffee. wikipedia.orgthegoodscentscompany.com

Biosynthetic Pathways and Regulation of 3 Methylthiolpropanol

Enzymatic Mechanisms Governing 3-Methylthiolpropanol Formation

The conversion of L-methionine into this compound is a catabolic process that serves as an alternative route for nitrogen assimilation when preferred nitrogen sources are limited. nih.gov This transformation proceeds through a well-defined sequence of biochemical reactions.

The metabolic fate of L-methionine is centrally regulated, with a primary pathway involving its conversion to S-adenosylmethionine (SAM). This reaction is catalyzed by the enzyme S-adenosylmethionine synthase, also known as methionine adenosyltransferase (MAT), which utilizes ATP to activate methionine. nih.govnih.gov SAM is a crucial molecule that serves as the principal methyl group donor in numerous transmethylation reactions essential for the biosynthesis of lipids, proteins, and nucleic acids. kegg.jpresearchgate.net The activity of S-adenosylmethionine synthase channels methionine towards these vital anabolic pathways. pathbank.org Consequently, any disruption or downregulation in the SAM synthesis pathway can lead to an intracellular accumulation of L-methionine. nih.gov This surplus of methionine can then be shunted into alternative catabolic routes, including the Ehrlich pathway, thereby increasing the substrate pool available for the production of this compound. nih.gov

The initial and often rate-limiting step in the Ehrlich pathway is the transamination of the amino acid. nih.gov In the case of methionine catabolism, an aminotransferase enzyme transfers the amino group from methionine to an α-keto acid acceptor. nih.gov The most common acceptor molecule is α-ketoglutarate, a key intermediate in the citric acid (TCA) cycle. nih.govacs.org The availability of the α-ketoglutarate pool is therefore critical for driving the first step of this compound synthesis. acs.org

The dynamics of this pool are regulated by the cell's central carbon metabolism. Additionally, as noted, the degradation of other amino acids, particularly threonine via threonine dehydratase, can produce α-ketobutyrate, which intersects with methionine metabolism. ethz.ch The regulation and availability of these α-keto acid pools are crucial in determining the rate and direction of metabolic flux through the Ehrlich pathway. nih.gov

The formation of this compound is a specific example of a general metabolic route in microorganisms for producing higher alcohols, often referred to as fusel alcohols. yeastgenome.org This route, the Ehrlich pathway, was first described over a century ago and involves a three-step enzymatic sequence that converts an amino acid into an alcohol with one less carbon atom. nih.govyeastgenome.org

The key reaction sequence is as follows:

Transamination: The amino acid (e.g., L-methionine) donates its amino group to an α-keto acid (e.g., α-ketoglutarate), forming a new amino acid (glutamate) and the corresponding α-keto acid of the starting amino acid. For methionine, this produces α-keto-γ-(methylthio)butyrate (α-KMBA). nih.gov

Decarboxylation: The α-keto acid is then decarboxylated by an α-keto acid decarboxylase, releasing carbon dioxide and forming an aldehyde. In this case, α-KMBA is converted to 3-(methylthio)propionaldehyde (B105701), also known as methional. nih.gov

Reduction: Finally, the aldehyde is reduced to the corresponding higher alcohol by an alcohol dehydrogenase, a reaction that often serves to regenerate NAD+ from NADH. Methional is reduced to this compound. nih.govacs.org

This pathway provides a mechanism for microorganisms to utilize amino acids as a nitrogen source while regenerating redox cofactors necessary for glycolysis. nih.gov

Genetic and Molecular Basis of this compound Bioproduction

The efficiency of this compound production is highly dependent on the genetic makeup of the microbial strain and the expression levels of the key enzymes involved in the biosynthetic pathway.

Significant variability in this compound production exists among different microbial strains, particularly within species like Saccharomyces cerevisiae. nih.govnih.gov This variation is attributed to differences in metabolic flux and the expression levels of genes encoding the Ehrlich pathway enzymes. mdpi.com

Key genes involved in the conversion of L-methionine to this compound in S. cerevisiae include:

Aminotransferases: The genes ARO8 and BAT2 encode aromatic aminotransferases that catalyze the initial transamination step. researchgate.netmdpi.com

Decarboxylases: The ARO10 gene encodes a broad-substrate α-keto acid decarboxylase responsible for the conversion of α-KMBA to methional. nih.govmdpi.com

Alcohol Dehydrogenases: Several alcohol dehydrogenase (ADH) genes exist, with studies indicating that ADH4 is particularly responsive to the presence of the precursor methional and plays a role in its reduction to this compound. acs.org

Research has demonstrated that the targeted overexpression of these genes can significantly enhance the metabolic flux towards this compound. For instance, co-expression of ARO8 and ARO10 has been shown to substantially increase production. mdpi.com Similarly, optimizing fermentation conditions for specific high-yielding strains, identified through screening processes, has led to significantly improved titers. nih.govnih.gov One study found that among 39 screened yeast strains, yields varied from less than 0.5 g/L to a high of 1.30 g/L in a wild-type strain, highlighting the inherent genetic diversity in this metabolic trait. nih.govnih.gov Another study achieved a concentration of 3.5 g/L with a wild-type S. cerevisiae strain in a bioreactor, with further increases realized through genetic engineering. nih.gov

Research Findings on this compound (Methionol) Production
MicroorganismGenetic Modification / ConditionKey Genes of InterestReported Production YieldReference
Saccharomyces cerevisiae Y03401Wild-Type (Screened high-producer)Not Applicable1.30 g/L (initial screening) nih.govnih.gov
Saccharomyces cerevisiae Y03401Wild-Type (Optimized fermentation)Not Applicable3.66 g/L nih.gov
Saccharomyces cerevisiae CEN.PK113-7DWild-Type (Bioreactor)Not Applicable3.5 g/L nih.gov
Saccharomyces cerevisiaeOverexpression of ATF1ATF1 (Alcohol acetyltransferase)2.5 g/L (plus 2.2 g/L of acetate (B1210297) ester) nih.gov
Saccharomyces cerevisiaeCo-expression of ARO8 and ARO10ARO8, ARO10Significant enhancement over control mdpi.com
Saccharomyces cerevisiae S288cOverexpression of ADH4ADH4Increased production over control strain acs.org

Impact of Interspecific Hybridization on Metabolite Diversity

Interspecific hybridization, a process of crossing different species within the same genus, has emerged as a powerful tool for generating novel yeast strains with enhanced metabolic capabilities. nih.govvtt.fi This technique is particularly relevant for the production of volatile sulfur compounds, including thiols structurally related to this compound. By combining the genetic material of different Saccharomyces species, such as Saccharomyces cerevisiae with Saccharomyces uvarum or Saccharomyces kudriavzevii, it is possible to create hybrids that exhibit superior performance and produce a more diverse array of metabolites compared to their parent strains. nih.govscilit.com

Research has demonstrated that interspecific hybrids can display significantly increased production of desirable volatile thiols. For instance, crosses between S. cerevisiae and S. kudriavzevii (Sc × Sk) have been shown to produce three- to sixfold higher levels of polyfunctional mercaptans, such as 4-mercapto-4-methylpentan-2-one (4MMP) and 3-mercaptohexanol (3MH), than the parental wine yeast strain. nih.gov This enhancement is often attributed to the combination of advantageous genes from both parents, such as those encoding for β-lyase enzymes (e.g., IRC7), which are crucial for releasing volatile thiols from their non-volatile precursors. researchgate.netmdpi.com

The generation of these hybrids allows for the selection of strains that not only have an improved aromatic profile but also possess other industrially relevant traits, such as increased tolerance to ethanol (B145695) and improved fermentation capacity at low temperatures. nih.gov The resulting metabolic diversity from hybridization can lead to the production of unique flavor and aroma profiles in fermented beverages. nih.govscilit.com

Table 1: Comparative Production of Volatile Thiols by Parental and Hybrid Yeast Strains
Yeast StrainTypeKey Genetic TraitRelative Thiol Production (Compared to Parental S. cerevisiae)Reference
S. cerevisiaeParentalStandard β-lyase activity1x (Baseline) nih.gov
S. kudriavzeviiParentalVariable β-lyase activityVariable nih.gov
S. cerevisiae × S. kudriavzevii HybridInterspecific HybridCombined genetic traits3x - 6x higher (3MH and 4MMP) nih.gov
S. cerevisiae × S. uvarum HybridInterspecific HybridCombined genetic traitsIncreased capacity to release volatile thiols nih.gov

Environmental and Physiological Modulators of Biosynthesis

The production of this compound is not solely determined by genetics; it is also heavily influenced by the chemical and physical conditions of the environment. Factors such as pH, substrate availability, and aeration play a critical role in modulating the metabolic pathways responsible for its synthesis.

pH Influence on this compound Production

The pH of the fermentation medium is a critical factor that affects both the growth of yeast and its metabolic output. Enzymatic reactions are highly sensitive to pH, and the enzymes involved in the biosynthesis of this compound are no exception. The conversion of the precursor L-methionine to this compound occurs via the Ehrlich pathway, a sequence of enzymatic steps including transamination, decarboxylation, and reduction. nih.gov Each of these enzymes functions optimally within a specific pH range.

Substrate Availability and Nutritional Impact (e.g., Methionine, Glucose, Salt)

The availability of specific nutrients is a primary driver of this compound biosynthesis. The concentration of the precursor, L-methionine, and the sources of carbon and nitrogen directly impact the metabolic flux through the Ehrlich pathway. nih.gov

Methionine: L-methionine is the direct amino acid precursor for this compound (also known as methionol). nih.govresearchgate.net Its catabolism by yeast is a key source of this aroma compound. nih.gov Studies using Saccharomyces cerevisiae have shown that when L-methionine is provided as the sole nitrogen source at high concentrations, significant amounts of this compound can be produced, with one study achieving 3.5 g/L in a bioreactor. nih.gov The concentration of methionine in the medium is therefore a direct and critical factor in the production of this compound.

Glucose: As the primary carbon and energy source for yeast, glucose availability is fundamental to all metabolic activities, including the synthesis of aroma compounds. The catabolism of glucose provides the ATP required for cellular maintenance and the reducing equivalents (NADH) necessary for the final reduction step in the Ehrlich pathway, which converts 3-methylthiopropionaldehyde to this compound. nih.gov Research has shown that optimizing the glucose feeding strategy can significantly enhance the final concentrations of this compound and its derivative, 3-methylthiopropyl acetate. nih.gov

Table 2: Influence of Substrate and Environmental Factors on Yeast Metabolism and Thiol Production
FactorConditionObserved EffectReference
MethionineHigh concentration as sole nitrogen sourceProduction of 3.5 g/L of this compound by S. cerevisiae. nih.gov
GlucoseOptimized feeding regimeIncreased final concentrations of this compound and its acetate ester. nih.gov
GlucoseHigh concentration (e.g., 400 g/L)Decreased yeast cell viability during the death phase of fermentation. mdpi.com
Salt (NaCl)6% concentration (osmotic stress)Impacted yeast cell viability and biomass production; altered glutathione (B108866) metabolism. researchgate.netmdpi.com

Aeration and Redox Potential Effects

The level of aeration and the resulting oxidation-reduction (redox) potential of the fermentation medium are crucial parameters influencing both the synthesis and stability of sulfur-containing compounds. The final step of the Ehrlich pathway, the reduction of an aldehyde to an alcohol (this compound), is catalyzed by alcohol dehydrogenases and is dependent on the availability of NADH.

The cellular ratio of NADH to its oxidized form, NAD+, is influenced by the presence of oxygen. Under strictly anaerobic conditions, NAD+ is regenerated through fermentation, while limited aeration can alter this balance. The redox potential of the medium also affects the chemical stability of thiols, which are susceptible to oxidation. researchgate.net A highly oxidative environment can lead to the degradation of this compound, reducing its final concentration. researchgate.netnih.gov Yeast itself modulates the extracellular redox potential, in part by producing antioxidants like glutathione. nih.gov Therefore, controlling aeration is essential to maintain a suitable redox environment that favors both the enzymatic reduction step and the preservation of the final product. researchgate.net

Advanced Analytical Chemistry Methodologies for 3 Methylthiolpropanol Characterization

Comprehensive Sample Preparation Strategies for Volatile Sulfur Compounds

Effective sample preparation is paramount to isolate and concentrate volatile sulfur compounds like 3-methylthiolpropanol from complex sample matrices, thereby enhancing detection and quantification limits. A variety of techniques have been developed and optimized for this purpose.

Solvent extraction, a foundational technique in analytical chemistry, utilizes the differential solubility of compounds in two immiscible liquids to separate them. For the analysis of volatile sulfur compounds, including this compound, liquid-liquid extraction (LLE) with organic solvents is a common approach. Dichloromethane has been effectively used for the extraction of heavy sulfur compounds from wine samples, followed by concentration under a nitrogen atmosphere to prepare the sample for gas chromatographic analysis. researchgate.net The choice of solvent is critical and is often based on the polarity of the target analyte. For instance, a mixture of pentane (B18724) and ethyl acetate (B1210297) can be employed to extract a broad range of volatile compounds. The efficiency of the extraction can be influenced by factors such as the solvent-to-sample ratio, extraction time, and pH of the sample matrix.

Solid Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique. It involves the exposure of a fused silica (B1680970) fiber coated with a stationary phase to a sample or its headspace. Volatile compounds, such as this compound, partition from the sample matrix onto the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

The selection of the fiber coating is crucial for the selective extraction of target analytes. For volatile sulfur compounds, a tri-phase fiber such as polydimethylsiloxane (B3030410)/carboxen/divinylbenzene (PDMS/CAR/DVB) is often selected. mdpi.com Optimization of SPME parameters, including extraction time, temperature, sample volume, and the addition of salt, is essential to maximize extraction efficiency. mdpi.comwur.nl Headspace SPME (HS-SPME) is particularly advantageous for complex matrices as it minimizes the exposure of the fiber to non-volatile components, thereby extending fiber lifetime and reducing matrix effects. mdpi.com

Table 1: Key Parameters in SPME for Volatile Sulfur Compound Analysis
ParameterDescriptionCommon Settings/Considerations
Fiber CoatingThe type of stationary phase on the fiber determines selectivity.PDMS/CAR/DVB is effective for a broad range of volatiles.
Extraction ModeDirect immersion or headspace sampling.Headspace is preferred for complex matrices to avoid contamination.
Extraction TimeTime required to reach equilibrium between the sample and the fiber.Typically ranges from 15 to 60 minutes. wur.nl
Extraction TemperatureAffects the vapor pressure of analytes and the partitioning kinetics.Higher temperatures can increase volatility but may affect equilibrium.
Salt AdditionIncreases the ionic strength of aqueous samples, promoting the release of volatiles.NaCl is commonly used. nih.gov

Stir Bar Sorptive Extraction (SBSE) is another sorbent-based, solvent-free extraction technique that offers higher recovery rates for certain compounds compared to SPME due to the larger volume of the sorptive phase. sigmaaldrich.com In SBSE, a magnetic stir bar coated with a polymer, most commonly polydimethylsiloxane (PDMS), is introduced into the sample. As the bar stirs the sample, analytes are extracted into the PDMS coating. sigmaaldrich.com

For more polar compounds, specialized coatings such as ethylene (B1197577) glycol-silicone have been developed. nih.gov The optimization of SBSE involves several factors, including the type of coating, pH, sample volume, extraction time, stirring speed, and the addition of salt. nih.gov After extraction, the stir bar is removed, rinsed, dried, and the analytes are thermally desorbed in a thermal desorption unit coupled to a gas chromatograph.

Headspace analysis is a technique used to sample the volatile compounds present in the gas phase above a solid or liquid sample in a sealed vial. researchgate.net

Static Headspace Analysis: In this method, the sample is allowed to equilibrate in a sealed vial at a specific temperature. A portion of the headspace gas is then withdrawn and injected into the gas chromatograph. This technique is straightforward and easily automated but may lack the sensitivity required for trace-level analysis. wur.nl

Dynamic Headspace Analysis (Purge and Trap): This technique offers higher sensitivity by continuously purging the headspace with an inert gas. The volatile compounds are swept out of the vial and concentrated on an adsorbent trap. The trap is then heated to desorb the analytes into the GC system. This method allows for the analysis of a larger sample volume, leading to lower detection limits. wur.nl The choice between static and dynamic headspace analysis depends on the concentration of the target analytes and the complexity of the sample matrix. wur.nl

Distillation-extraction methods, such as simultaneous distillation-extraction (SDE), are powerful techniques for isolating volatile and semi-volatile compounds from complex matrices. In SDE, the sample is boiled, and the resulting steam is passed through an extraction solvent. The steam and solvent vapors are then condensed, and the immiscible liquids are collected, allowing for the separation of the aqueous and organic phases. This continuous process allows for efficient extraction and concentration of the analytes. While effective, thermal degradation of labile compounds can be a concern with this technique.

Chromatographic Separation Techniques for Resolution and Quantification

Following sample preparation, gas chromatography (GC) is the primary technique for the separation and quantification of this compound and other volatile sulfur compounds. The choice of the GC column and detector is critical for achieving the desired resolution and sensitivity.

The selection of the GC column's stationary phase is paramount for achieving good separation. Non-polar columns, such as those with a polydimethylsiloxane (PDMS) stationary phase, separate compounds primarily based on their boiling points. sigmaaldrich.com For more polar compounds like this compound, a polar stationary phase, such as one containing polyethylene (B3416737) glycol (e.g., a "WAX" type column), can provide better resolution by interacting more strongly with the polar analytes. thermofisher.com The dimensions of the column, including its length, internal diameter, and film thickness, also play a significant role in separation efficiency. fishersci.ca

For the detection and quantification of this compound, several types of detectors can be employed:

Mass Spectrometry (MS): When coupled with GC, MS provides high selectivity and sensitivity, allowing for the positive identification of compounds based on their mass spectra. It is a powerful tool for both qualitative and quantitative analysis. researchgate.net

Flame Photometric Detector (FPD): The FPD is highly selective for sulfur- and phosphorus-containing compounds. airproducts.co.uk It operates by burning the column effluent in a hydrogen-rich flame and measuring the light emitted at specific wavelengths (394 nm for sulfur). researchgate.netsrigc.com This selectivity makes it particularly useful for analyzing trace levels of sulfur compounds in complex matrices with minimal interference from other components. airproducts.co.uk

Sulfur Chemiluminescence Detector (SCD): The SCD is another highly specific and sensitive detector for sulfur compounds. srainstruments.com It works by combusting the analytes to form sulfur monoxide (SO), which then reacts with ozone to produce a chemiluminescent emission that is detected by a photomultiplier tube. srainstruments.comspectralabsci.com The SCD provides a linear and equimolar response to sulfur compounds, simplifying quantification. gcms.cz

Table 2: Comparison of GC Detectors for this compound Analysis
DetectorPrinciple of OperationSelectivityPrimary Application
Mass Spectrometry (MS)Ionization of molecules and separation of ions based on mass-to-charge ratio.High (provides structural information).Identification and quantification. researchgate.net
Flame Photometric Detector (FPD)Measures light emission from sulfur compounds in a hydrogen-rich flame. srigc.comHigh for sulfur and phosphorus. airproducts.co.ukTrace sulfur analysis. researchgate.net
Sulfur Chemiluminescence Detector (SCD)Detects chemiluminescence from the reaction of sulfur monoxide with ozone. srainstruments.comExtremely high for sulfur. srainstruments.comUltra-trace sulfur analysis. gcms.cz
Olfactometry (GC-O)Human nose as a detector to assess odor characteristics. mdpi.comBased on odor perception.Sensory analysis and identification of aroma-active compounds. mdpi.com

Gas Chromatography (GC) Optimization

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as this compound. restek.com The optimization of a GC method is a multifactorial process, with the primary goal of achieving efficient and reproducible separation of the target analyte from other matrix components. The selection of the capillary column—based on its stationary phase, internal diameter (I.D.), film thickness, and length—is the most critical aspect of method development. sigmaaldrich.comlabicom.cz

For a polar analyte like this compound, which contains both a hydroxyl (-OH) and a thioether (-S-) functional group, stationary phase selection is guided by the principle of "like dissolves like," making polar columns the most effective choice. sigmaaldrich.comhmdb.ca The column's internal diameter influences both separation efficiency and sample capacity; while narrow-bore columns (<0.25 mm I.D.) offer higher resolution, wider-bore columns can accommodate larger sample volumes without peak distortion. sigmaaldrich.comsigmaaldrich.com A 0.25 mm I.D. is often selected as it provides a good balance between these two parameters. labicom.czsigmaaldrich.com Furthermore, for highly volatile sulfur compounds, a thick stationary phase film is often necessary to ensure adequate retention and resolution from other early-eluting compounds. restek.com

The choice of stationary phase chemistry dictates the selectivity of the separation. For polar compounds like this compound, polyethylene glycol (PEG) phases are widely used.

DB-Wax: This is a high-polarity, bonded PEG stationary phase. elementlabsolutions.com Its chemical nature makes it highly suitable for the analysis of polar analytes, including those found in food, flavor, and fragrance applications. elementlabsolutions.comhpst.cz A key feature of some wax columns is a lower operating temperature limit of 20°C, which enhances the resolution of low-boiling-point compounds. elementlabsolutions.com The bonded and cross-linked nature of the phase provides thermal stability and allows for solvent rinsing to remove contaminants, extending column lifetime. elementlabsolutions.com For trace-level analysis, Ultra Inert (UI) versions of these columns are available, which are specially processed to reduce active sites and improve peak shape for challenging analytes. hpst.cz

Stabilwax: This is another PEG-based stationary phase with characteristics similar to DB-Wax. elementlabsolutions.com A specially deactivated version, Stabilwax-DB, is designed for the analysis of basic compounds, such as amines, by minimizing adsorptive interactions that can lead to poor peak shape and recovery. cloudfront.net

Column PhaseStationary Phase ChemistryPolarityKey CharacteristicsPrimary Applications
DB-Wax / HP-WAXPolyethylene Glycol (PEG)HighBonded and cross-linked; Low temperature limit (20°C); Solvent rinsable. elementlabsolutions.comFood, flavor, and fragrance analysis; Polar compounds; Low-boiling analytes. elementlabsolutions.com
StabilwaxPolyethylene Glycol (PEG)HighSimilar to DB-Wax; specialized basic-deactivated versions available (Stabilwax-DB). elementlabsolutions.comcloudfront.netGeneral polar compounds; Amines and other basic compounds (Stabilwax-DB). cloudfront.net
Rtx-1100% PolydimethylsiloxaneNon-polarAvailable in thick films (e.g., 7 µm) for retaining volatile compounds. restek.comVolatile sulfur compounds; Hydrocarbons. restek.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

While GC is often the method of choice for volatile compounds, High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), offer alternative and complementary approaches for the analysis of sulfur compounds. researchgate.netresearchgate.net These techniques are particularly useful for less volatile or thermally labile sulfur-containing molecules.

A significant challenge in the HPLC analysis of aliphatic sulfides like this compound is their lack of a native chromophore, which makes them difficult to detect using standard UV-Vis spectrophotometric detectors. google.com To overcome this, pre-column derivatization is a common strategy. This involves reacting the analyte with a tagging agent to form a derivative that is strongly UV-absorbent or fluorescent. google.comdiva-portal.org For instance, non-chromophoric sulfides can be reacted with N-halogeno-N-metal arylsulfonamidates to yield arylsulfonylsulfilimine derivatives that are readily detectable. google.com These derivatives can then be separated, often using a reversed-phase method on a C18 column. google.com Other derivatizing agents, such as dabsyl chloride, can also be employed to create stable, colored products suitable for spectrophotometric detection. nih.gov

Furthermore, coupling HPLC with highly sensitive and specific detectors like inductively coupled plasma tandem mass spectrometry (ICP-MS/MS) enables advanced applications such as sulfur speciation in complex samples like wine, without the need for derivatization. iaea.org

MethodologyPrincipleDetectionApplication Note
Reversed-Phase HPLC with DerivatizationSeparation on a non-polar stationary phase (e.g., C18) with a polar mobile phase. google.com Requires pre-column reaction to attach a chromophoric or fluorophoric tag. google.comnih.govUV-Vis or Fluorescence. google.comdiva-portal.orgNecessary for aliphatic sulfides like this compound that lack a native chromophore. google.com
HPLC-ICP-MS/MSHPLC separation coupled to an inductively coupled plasma mass spectrometer.Mass Spectrometry (elemental).Allows for direct, sensitive sulfur speciation analysis without derivatization. iaea.org

Mass Spectrometric Detection and Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the definitive characterization of this compound. Its high sensitivity and ability to provide structural information make it a powerful detector when coupled with chromatographic separation techniques. nih.govnih.gov

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is the most widely used technique for the comprehensive analysis of this compound in various matrices. nih.gov This hyphenated technique leverages the high-resolution separation power of GC with the specific detection capabilities of MS. nih.gov

For targeted profiling , where the goal is to quantify a known compound, GC-MS is often operated in Selected Ion Monitoring (SIM) mode. This approach increases sensitivity and selectivity by monitoring only a few characteristic ions of the target analyte. researchgate.net In the analysis of this compound, the selected ions are typically the molecular ion (m/z 106) and a major fragment ion (m/z 61). researchgate.net

For untargeted profiling , which aims to identify a broad range of compounds in a sample, the mass spectrometer is operated in full scan mode. The resulting mass spectra are then compared against established spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library, for compound identification. nih.govnist.govnist.gov The electron ionization (EI) mass spectrum of this compound provides a unique fragmentation pattern that serves as a chemical fingerprint for its identification. nih.gov

m/z (mass-to-charge ratio)Relative IntensityPlausible Fragment Identity
106High[M]+, Molecular Ion (C4H10OS)+nih.govresearchgate.net
61High[CH3SCH2]+nih.gov
58Medium[C3H6O]+nih.gov
57Medium[C3H5O]+nih.gov
31High[CH2OH]+nih.gov
Note: Relative intensities can vary depending on the instrument and analytical conditions.

High-Resolution Mass Spectrometry (HRMS) provides mass measurements with very high accuracy, typically within a few parts per million (ppm). researchgate.net This precision allows for the determination of an ion's elemental formula, a critical piece of information for the unambiguous identification of compounds. For this compound (C₄H₁₀OS), the calculated monoisotopic mass is 106.045236 Da. hmdb.ca HRMS can measure the mass of the molecular ion with sufficient accuracy to confirm this elemental composition, distinguishing it from other potential isobaric compounds (compounds with the same nominal mass but different elemental formulas). This capability is invaluable in metabolomics and in the structural elucidation of unknown compounds in complex samples. researchgate.net

The method of ionization used in mass spectrometry significantly influences the type of information obtained.

Electron Ionization (EI): This is the most common ionization source used in GC-MS. nih.gov It is a hard ionization technique that uses high-energy electrons to ionize molecules, causing extensive and reproducible fragmentation. nih.govnist.gov The resulting mass spectrum is a rich fingerprint that is ideal for library-based identification. nih.gov

Positive and Negative Chemical Ionization (PCI/NCI): These are soft ionization techniques that involve the ionization of a reagent gas, which then transfers charge to the analyte molecules through chemical reactions. This process imparts less energy to the analyte, resulting in significantly less fragmentation and often a prominent molecular ion or a protonated/deprotonated molecule ([M+H]⁺ or [M-H]⁻). This is particularly useful for confirming the molecular weight of a compound when the molecular ion is weak or absent in the EI spectrum.

Direct Analysis in Real Time (DART): DART is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal to no preparation. It utilizes a stream of heated, metastable gas to desorb and ionize analytes directly from a surface. While specific applications to this compound are not detailed, DART and similar ambient ionization methods like Desorption Electrospray Ionization (DESI) represent an advanced frontier in MS, enabling high-throughput screening and surface analysis. nih.govsemanticscholar.org

TechniquePrincipleFragmentationPrimary Use Case
Electron Ionization (EI)Ionization by a high-energy electron beam.Extensive, "Hard" Ionization.Structural elucidation and library matching (fingerprinting). nih.gov
Chemical Ionization (CI)Ion-molecule reactions with a reagent gas.Minimal, "Soft" Ionization.Molecular weight determination.
Direct Analysis in Real Time (DART)Ionization by excited-state gas species.Variable, generally soft.Rapid analysis of surfaces with no sample preparation. semanticscholar.org

Isotopic Labeling and Stable Isotope Dilution Analysis (SIDA) for Quantitative Accuracy

The accurate quantification of volatile aroma compounds such as this compound, also known as methionol (B20129), is crucial in various fields, including food science, beverage production, and environmental analysis. Stable Isotope Dilution Analysis (SIDA) has emerged as a gold-standard technique for achieving high precision and accuracy in the quantification of trace-level analytes. This method overcomes the challenges posed by matrix effects and variations in sample preparation and instrument response that can affect other quantitative approaches.

The principle of SIDA involves the use of a stable isotope-labeled form of the analyte of interest as an internal standard. For the analysis of this compound, a deuterated or ¹³C-labeled analogue (e.g., 3-(methyl-d3)-thiolpropanol) is synthesized and added to the sample at a known concentration at the beginning of the analytical workflow. Because the isotopically labeled standard is chemically identical to the native analyte, it behaves similarly during extraction, derivatization, and chromatographic separation. Any losses of the analyte during sample processing will be mirrored by proportional losses of the internal standard.

Mass spectrometry (MS), typically coupled with gas chromatography (GC), is then used to differentiate and quantify both the native (unlabeled) and the labeled compound based on their mass-to-charge (m/z) ratio. The ratio of the signal intensity of the native analyte to the labeled internal standard is used to calculate the exact concentration of this compound in the original sample. This approach effectively compensates for variations in extraction efficiency and instrumental drift, leading to highly reliable quantitative data.

Research on the quantification of volatile sulfur compounds in complex matrices like wine and other fermented beverages has demonstrated the superiority of SIDA. For instance, studies focusing on the analysis of various thiols and sulfides have reported excellent linearity, accuracy, and low limits of detection when using isotopically labeled internal standards. While specific studies detailing the synthesis of a labeled standard for this compound are not abundant in publicly available literature, the principles have been successfully applied to structurally similar and equally challenging volatile sulfur compounds. nih.govoeno-one.eunih.gov

The application of SIDA for the analysis of this compound would involve the following key steps:

Synthesis of an Isotopically Labeled Standard: A stable isotope-labeled version of this compound (e.g., containing deuterium (B1214612) or carbon-13) is chemically synthesized.

Sample Spiking: A precise amount of the labeled standard is added to the sample (e.g., wine, fruit brandy, or a food extract).

Extraction: The volatile compounds, including both the native and labeled this compound, are extracted from the sample matrix, often using techniques like headspace solid-phase microextraction (HS-SPME) or stir bar sorptive extraction (SBSE). mdpi.comnih.govnih.gov

GC-MS Analysis: The extract is injected into a GC-MS system. The chromatographic column separates the volatile compounds, and the mass spectrometer detects and quantifies the specific ions corresponding to the native and labeled this compound.

Quantification: The concentration of native this compound is calculated based on the ratio of its peak area to that of the known amount of the added labeled internal standard.

The table below illustrates the typical validation parameters that would be expected for a SIDA method for the quantification of this compound in a complex matrix like wine, based on data from similar volatile sulfur compound analyses.

Validation ParameterExpected Performance MetricSignificance
Linearity (R²)> 0.995Indicates a strong correlation between the instrument response and the concentration of the analyte over a defined range.
Limit of Detection (LOD)Low ng/L to µg/L rangeThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ)Low ng/L to µg/L rangeThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Precision (Relative Standard Deviation, %RSD)< 10%Measures the closeness of repeated measurements, indicating the reproducibility of the method.
Accuracy (Recovery)90-110%Represents the closeness of the measured value to the true value, often assessed by analyzing spiked samples.

Integration of Chemometrics and Statistical Modeling for Metabolite Fingerprinting

Metabolite fingerprinting is a powerful approach used to obtain a characteristic profile of a complex sample, which can then be used for classification, authentication, and quality control. When applied to the analysis of volatile compounds, it involves the comprehensive measurement of the volatile fraction of a sample, followed by the application of multivariate statistical methods to extract meaningful information from the complex dataset. The integration of chemometrics and statistical modeling is essential for interpreting the large and often convoluted datasets generated by modern analytical instruments.

For this compound and other related volatile sulfur compounds, metabolite fingerprinting can be employed to:

Differentiate between samples of different geographical origins: The profile of volatile compounds, including this compound, can be influenced by the raw materials and production processes, which often vary by region. mdpi.com

Monitor changes during production and aging: The concentration of this compound and other volatiles can evolve during fermentation, distillation, and aging, and fingerprinting can track these changes.

Identify markers for quality or authenticity: Specific patterns in the volatile profile can be correlated with sensory attributes or used to detect adulteration. mdpi.com

The analytical workflow for metabolite fingerprinting of this compound typically involves:

Data Acquisition: A non-targeted or semi-targeted analysis of the volatile compounds in a set of samples is performed using a high-resolution technique such as GC-MS.

Data Pre-processing: The raw analytical data (e.g., chromatograms) are processed to align peaks, normalize the data, and create a data matrix where rows represent samples and columns represent the different detected volatile compounds (variables).

Multivariate Data Analysis: Chemometric models are applied to the data matrix to identify patterns and relationships. Common techniques include:

Principal Component Analysis (PCA): An unsupervised method used for data exploration and visualization. PCA reduces the dimensionality of the data while retaining most of the variance, allowing for the identification of clusters and outliers.

Partial Least Squares-Discriminant Analysis (PLS-DA): A supervised method used to build a model that can classify samples into predefined groups (e.g., based on origin or quality).

Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA): A refinement of PLS-DA that separates the variation in the data into predictive and orthogonal (non-predictive) components, improving model interpretation.

For example, a study on different fruit brandies could generate a dataset of the concentrations of various volatile sulfur compounds, including this compound. nih.gov By applying PCA to this dataset, it might be possible to visualize a clear separation of the brandies based on the type of fruit used.

The following interactive table presents a hypothetical dataset of the concentrations (in µg/L) of selected volatile sulfur compounds in different beverage samples, which could be used for chemometric analysis.

Sample IDBeverage TypeDimethyl sulfide (B99878)Diethyl sulfideDimethyl disulfideThis compound
A01Apple Brandy15.22.18.525.3
A02Apple Brandy18.92.59.128.1
P01Plum Brandy8.71.215.412.6
P02Plum Brandy9.51.516.814.2
W01White Wine25.65.43.25.8
W02White Wine28.16.13.96.5

By applying statistical models to such datasets, researchers can build predictive models capable of identifying the key volatile compounds that differentiate between the beverage types. For instance, a PLS-DA model might reveal that higher concentrations of this compound and dimethyl disulfide are characteristic of apple brandy, while white wine is distinguished by higher levels of dimethyl sulfide and diethyl sulfide. This information is invaluable for understanding the chemical basis of aroma profiles and for developing robust methods for quality and authenticity control.

Chemical Synthesis and Precursor Studies of 3 Methylthiolpropanol

Contemporary Organic Synthesis Routes to 3-Methylthiolpropanol

This compound, also known as methionol (B20129), is a valuable sulfur-containing organic compound with applications in the flavor and fragrance industry. Its synthesis has been approached through various organic chemistry methodologies, focusing on efficiency, selectivity, and process optimization.

The second step is the reduction of the intermediate, 3-(methylthio)propionaldehyde (B105701), to this compound. This transformation is a standard aldehyde reduction, which can be accomplished using various reducing agents. Catalytic hydrogenation is a common industrial method, employing catalysts such as nickel, palladium, or platinum. The optimization of this step involves selecting the appropriate catalyst, solvent, temperature, and hydrogen pressure to achieve high conversion and selectivity towards the desired alcohol.

An alternative synthetic approach involves the reaction of 3-methylthiopropanol with thionyl chloride to produce 3-methylthio-1-chloropropane, which can then be used in further syntheses. patsnap.com

Table 1: Key Parameters in the Synthesis of 3-(Methylthio)propionaldehyde

ParameterDescriptionSignificance in Optimization
Catalyst Typically organic bases like trialkylamines or pyridines. google.comCatalyst choice influences reaction rate and selectivity.
Auxiliary Catalyst Organic or mineral acids are often used. google.comInhibits the polymerization of acrolein, a key side reaction.
Reactant Stoichiometry The molar ratio of methyl mercaptan to acrolein.Deviations can lead to excess unreacted starting materials or by-product formation.
Temperature The reaction is typically conducted at controlled temperatures.Affects reaction kinetics and the rate of side reactions.
Solvent The reaction can be carried out in the presence or absence of a solvent.Influences reactant solubility and can affect catalyst activity.

Novel Catalytic Approaches in this compound Synthesis

Recent advancements in the synthesis of 3-(methylthio)propionaldehyde, the precursor to this compound, have focused on the development of novel catalytic systems to improve efficiency, catalyst recovery, and product purity. A significant development is the use of heterogeneous catalysts, which are insoluble in the reaction medium. google.com This approach offers a distinct advantage over traditional homogeneous catalysts as they can be easily separated from the reaction mixture by filtration and potentially reused, simplifying the product purification process and reducing waste. google.com

Examples of heterogeneous catalysts that have been explored include polymer-bound bases, such as dialkylaminoalkylpolystyrenes. google.com These catalysts have demonstrated efficacy in the addition of methyl mercaptan to acrolein without the need for soluble auxiliary acids, further streamlining the process. google.com The use of such catalysts can also minimize contamination of the final product with catalyst residues. google.com

Another innovative approach involves the use of microwave and ultrasonic assistance in reactions involving 3-methylthiopropanol. For instance, the synthesis of 3-methylthio-1-chloropropane from 3-methylthiopropanol and thionyl chloride has been demonstrated using a microwave-ultrasonic combined synthesizer, which can enhance reaction rates. patsnap.com

Biocatalytic Production and Enzyme-Mediated Transformations

Biocatalytic methods present a green and sustainable alternative to traditional chemical synthesis for the production of this compound. These processes utilize whole microbial cells or isolated enzymes to catalyze the desired chemical transformations under mild conditions.

A notable example is the production of this compound by yeasts, such as Saccharomyces cerevisiae. nih.gov This biotransformation occurs via the Ehrlich pathway, a metabolic route through which yeasts convert amino acids into higher alcohols. nih.gov When L-methionine is provided as the primary nitrogen source, S. cerevisiae can convert it into this compound through a sequence of transamination, decarboxylation, and reduction reactions. nih.gov

Research has focused on optimizing the biocatalytic production of this compound. For instance, overexpression of the alcohol acetyl transferase gene ATF1 in S. cerevisiae, combined with an optimized glucose feeding strategy, has been shown to significantly increase the production of both this compound and its acetate (B1210297) ester, 3-(methylthio)propylacetate. nih.gov In a bioreactor setting, a wild-type strain of S. cerevisiae was able to produce up to 3.5 g/L of this compound. nih.gov

**Table 2: Biocatalytic Production of this compound by *S. cerevisiae***

Strain / ConditionKey Genetic Modification / ProcessProduct Concentration (g/L)Reference
S. cerevisiae CEN.PK113-7D (Wild Type)Bioreactor cultivation with L-methionine3.5 (this compound) nih.gov
S. cerevisiae with overexpressed ATF1Optimized glucose feeding2.5 (this compound) and 2.2 (3-(Methylthio)propylacetate) nih.gov

Investigation of Chemical Precursors and Their Conversion Pathways

Understanding the precursors and metabolic pathways leading to the formation of this compound is crucial for both its biological and chemical synthesis.

L-methionine is a well-established primary precursor for the formation of this compound, particularly in biological systems. nih.gov As mentioned, the Ehrlich pathway in yeast is a key metabolic route for this conversion. nih.gov The initial step involves the transamination of methionine to its corresponding α-keto acid, α-keto-γ-methiolbutyrate. semanticscholar.orgwikipedia.org This is followed by decarboxylation to yield 3-(methylthio)propionaldehyde (methional). wikipedia.org Finally, a reduction step converts methional to this compound. nih.gov

In addition to microbial metabolism, the degradation of methionine can also occur through non-enzymatic pathways, such as the Strecker degradation, which can occur during the thermal processing of food. wikipedia.org This reaction involves the interaction of an amino acid with an α-dicarbonyl compound, leading to the formation of an aldehyde with one fewer carbon atom than the original amino acid. wikipedia.org In the case of methionine, this results in the formation of methional, which can then be reduced to this compound.

This compound is part of a complex network of volatile sulfur compounds that contribute to the aroma profiles of various foods and beverages, such as wine. mdpi.com These compounds can undergo various enzymatic and chemical transformations, leading to a diverse array of sulfur-containing molecules.

For instance, in wine fermentation, yeast metabolism can lead to the formation of not only this compound but also other sulfur compounds like methanethiol (B179389), ethanethiol, and their corresponding thioesters and disulfides. mdpi.com These compounds can be interconverted through both enzymatic reactions, such as acetylation catalyzed by yeast enzymes, and chemical reactions, such as the oxidation of thiols to disulfides. mdpi.com

Furthermore, 3-methylthiopropionic acid has been identified as an intermediate in the metabolism of methionine in mammalian systems. semanticscholar.org This suggests a broader metabolic context for sulfur-containing compounds derived from methionine. The interconversion of these compounds is influenced by factors such as the presence of specific enzymes, redox conditions, and the availability of precursors.

Environmental Fate and Biogeochemical Cycling of 3 Methylthiolpropanol

Abiotic Degradation Mechanisms and Pathways in Environmental Compartments

The environmental persistence and transformation of 3-Methylthiolpropanol (3-MTP) are governed by a series of abiotic processes that vary depending on the environmental compartment (atmosphere, water, or soil). These processes include reactions initiated by sunlight, interaction with water, and degradation due to heat and oxidative species.

Hydrolytic Stability and Pathways

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of 3-MTP to hydrolysis is a key factor in its persistence in aqueous environments.

This compound is an aliphatic alcohol and a thioether. Neither the alcohol nor the thioether functional group is readily susceptible to hydrolysis under typical environmental pH conditions (pH 4-9). General chemical principles and observations suggest that the compound is stable in most media. thegoodscentscompany.com While strong acids can be used to facilitate hydrolysis during specific chemical synthesis workups, these conditions are not representative of natural aquatic systems. chemicalbook.comchemicalbook.com Therefore, hydrolysis is not considered a significant degradation pathway for this compound in the environment.

Thermal and Thermo-Oxidative Decomposition Characteristics

Thermal decomposition refers to the breakdown of a molecule at elevated temperatures. Thermo-oxidative decomposition involves heat in the presence of oxygen. While 3-MTP is stable at ambient temperatures, its decomposition characteristics become relevant in specific environments like soil during thermal remediation or in industrial processes. thegoodscentscompany.com

The boiling point of 3-MTP is approximately 89-90 °C at 13 mm Hg, indicating it is a liquid with moderate volatility at standard pressure. chemicalbook.comnih.gov In food science, processes such as the dry-curing of fish involve moderate heat and exposure to oxygen, leading to the formation and degradation of volatile compounds. oup.com In these thermo-oxidative conditions, complex reactions including lipid oxidation and Maillard reactions occur, which can lead to the breakdown of sulfur-containing amino acid precursors and subsequently to the transformation of compounds like 3-MTP. oup.comoup.com

Oxidative Reactions in Aqueous and Atmospheric Phases

Oxidative reactions are a critical component of the environmental degradation of 3-MTP, particularly in the atmosphere and in surface waters containing dissolved oxidants.

Atmospheric Phase : The primary degradation pathway for volatile organic compounds (VOCs) like 3-MTP in the troposphere is reaction with the hydroxyl radical (•OH) during the day, and to a lesser extent, with the nitrate (B79036) radical (NO₃•) at night and ozone (O₃). The reaction with •OH is typically initiated by H-atom abstraction from the carbon backbone or addition to the sulfur atom. nih.gov The rate of these reactions determines the atmospheric lifetime of the compound. For analogous sulfur-containing compounds, reactions with •OH are rapid, leading to short atmospheric lifetimes. nih.gov The subsequent reactions of the resulting radical with oxygen (O₂) form peroxy radicals (RO₂), which participate in atmospheric chemical cycles that can lead to the formation of secondary organic aerosols and ozone. researchgate.net

Aqueous Phase : In sunlit surface waters, photochemically produced •OH radicals and other reactive oxygen species can oxidize 3-MTP. A detailed study on the one-electron oxidation of hydroxyalkyl sulfides, including 3-MTP, found that the reaction with •OH radicals proceeds rapidly. acs.org The mechanism involves the formation of radical cations, with the neighboring hydroxyl group potentially influencing the reaction pathways through intramolecular interactions. acs.org

The table below summarizes findings on the key oxidative reactions.

Environmental PhasePrimary OxidantGeneral Reaction MechanismSignificance
AtmosphereHydroxyl Radical (•OH)H-atom abstraction; •OH addition to sulfurMajor degradation pathway, determines atmospheric lifetime. nih.gov
Atmosphere (Night)Nitrate Radical (NO₃•)H-atom abstractionPotentially significant, especially in polluted nocturnal environments. copernicus.org
Aqueous (Sunlit)Hydroxyl Radical (•OH)One-electron oxidation, formation of radical cations. acs.orgImportant degradation pathway in surface waters.

Biotic Transformation and Biodegradation Dynamics

The transformation and degradation of 3-MTP by living organisms, particularly microorganisms, is a crucial aspect of its biogeochemical cycle.

Microbial Degradation Pathways and Microorganism Involvement

This compound is a known natural product, notably produced during fermentation by various yeasts. chemicalbook.comnih.gov Its formation and degradation are therefore integral to certain microbial metabolic pathways.

Yeast Metabolism : Saccharomyces cerevisiae, the common yeast used in baking and brewing, is a well-documented producer of 3-MTP. nih.govwikipedia.org It is formed as a metabolite from the amino acid methionine. thegoodscentscompany.com More specifically, it can be produced via the reduction of its precursor, 3-methylthiopropionaldehyde (MMP), a reaction catalyzed by yeast alcohol dehydrogenases such as Adh4p. acs.org The ability of yeast to both produce and potentially further metabolize 3-MTP highlights its role in the compound's lifecycle in fermentation-related environments.

Bacterial and Archaeal Degradation : While studies focusing specifically on the complete biodegradation of 3-MTP are limited, research on structurally similar compounds provides insight into potential pathways. Microorganisms are known to degrade a wide range of organic sulfur compounds. For instance, ruminal microorganisms have been shown to degrade 3-nitropropanol, indicating a capacity to metabolize short-chain substituted propanols. nih.gov Furthermore, methanogenic archaea have been identified that can degrade methylthiopropionate (MMPA), a related compound, suggesting that thioether cleavage is a viable microbial process. rug.nl General microbial degradation pathways for xenobiotics often involve oxidation and cleavage reactions, catalyzed by enzymes like cytochrome P450s, which could potentially break down 3-MTP. frontiersin.org

The table below lists microorganisms involved in the metabolism of 3-MTP and related compounds.

MicroorganismCompoundMetabolic ProcessReference
Saccharomyces cerevisiaeThis compoundProduction from methionine/MMP nih.govwikipedia.orgacs.org
Bacillus anthracisThis compoundReported presence as a metabolite nih.govwikipedia.org
Ruminal Microorganisms3-NitropropanolDegradation nih.gov
Methanosarcina sp.Methylthiopropionate (MMPA)Degradation rug.nl
Identification of Key Microbial Species

While extensive research has identified Saccharomyces cerevisiae as a primary producer of 3-methylthiopropanol, particularly during fermentation processes, the specific microbial species responsible for its degradation in the environment are less well-documented. nih.gov However, based on the metabolism of related organosulfur compounds, it is hypothesized that a diverse range of microorganisms are capable of degrading 3-methylthiopropanol.

In environments such as soil and sediment, microbial communities involved in sulfur cycling are likely to play a significant role. These may include:

Sulfate-reducing bacteria (SRB): Genera such as Desulfovibrio, Desulfobacter, and Desulfuromonas are known to utilize organic compounds as carbon and energy sources while reducing sulfate (B86663). It is plausible that some SRB species can metabolize 3-methylthiopropanol.

Sulfur-oxidizing bacteria (SOB): Bacteria like Thiobacillus and Beggiatoa oxidize reduced sulfur compounds. While they primarily utilize inorganic sulfur, some species may be capable of co-metabolizing organosulfur compounds like 3-methylthiopropanol.

Other Bacteria and Fungi: Various heterotrophic bacteria and fungi are known to degrade a wide array of organic pollutants. For instance, studies on the degradation of l-methionine, a precursor to 3-methylthiopropanol, in Kluyveromyces lactis have identified the involvement of aminotransferases in the production of volatile sulfur compounds. nih.gov It is likely that similar enzymatic pathways are involved in the breakdown of 3-methylthiopropanol in other microbial species. Research on the metabolic patterns of 3-(methylthio)-1-propanol has also pointed to the involvement of Lactobacillus in its metabolism in certain environments. frontiersin.org

Enzymatic Degradation Kinetics and Mechanisms

The enzymatic degradation of 3-methylthiopropanol is understood to proceed through pathways analogous to the metabolism of other organosulfur compounds and alcohols. The initial step in the formation of 3-methylthiopropanol in yeasts is the Ehrlich pathway, which involves a sequence of transamination, decarboxylation, and reduction reactions starting from L-methionine. oup.com

The degradation of 3-methylthiopropanol in the environment likely involves the reversal or modification of these pathways, as well as other enzymatic machinery capable of handling organosulfur compounds. Key enzymes and mechanisms potentially involved include:

Alcohol Dehydrogenases: These enzymes can catalyze the oxidation of the primary alcohol group of 3-methylthiopropanol to an aldehyde, which can then be further oxidized to a carboxylic acid.

Monooxygenases and Dioxygenases: These enzymes are crucial in the breakdown of a wide range of organic molecules by incorporating oxygen atoms, which can lead to ring cleavage in aromatic compounds or the hydroxylation of aliphatic chains, making them more susceptible to further degradation.

C-S Lyases: Some microorganisms possess enzymes that can cleave carbon-sulfur bonds. In the context of 3-methylthiopropanol, such an enzyme could potentially release methanethiol (B179389).

The kinetics of these enzymatic reactions are expected to follow Michaelis-Menten kinetics, where the rate of reaction is dependent on the substrate concentration, enzyme concentration, and specific kinetic parameters (Vmax and Km) of the involved enzymes. However, specific kinetic data for the enzymatic degradation of 3-methylthiopropanol are not extensively available in the current literature.

Environmental Factors Influencing Biotransformation Rates

The rate of biotransformation of 3-methylthiopropanol in the environment is not solely dependent on the presence of capable microbial populations but is also significantly influenced by a variety of environmental factors. These factors can affect microbial growth, enzyme activity, and the bioavailability of the compound.

Soil Characteristics:

Organic Matter Content: Soil organic matter can serve as a primary source of carbon and energy for heterotrophic microorganisms, potentially enhancing the co-metabolism of 3-methylthiopropanol. Conversely, high organic matter content can also lead to increased adsorption of the compound, reducing its bioavailability for microbial degradation. nih.gov

pH: Microbial activity and enzyme function are highly pH-dependent. Most soil bacteria and fungi have optimal pH ranges for growth and metabolism. For instance, maximum sulfate reduction rates, a key process in sulfur cycling, have been observed at a pH of 6. frontiersin.org

Soil Texture and Structure: These characteristics influence water retention, aeration, and nutrient availability, all of which are critical for microbial activity.

Water Parameters:

Dissolved Oxygen: The availability of oxygen determines whether aerobic or anaerobic degradation pathways will dominate. Aerobic degradation is generally faster and more complete for many organic compounds.

Temperature: Microbial metabolic rates are strongly influenced by temperature, with optimal temperatures existing for different microbial communities. For example, some studies on sulfate reduction have shown maximum rates at 50°C. frontiersin.org

Redox Potential: The redox potential of the water or soil environment indicates the availability of electron acceptors and influences the types of microbial metabolism that can occur.

Nutrient Availability:

The presence of essential nutrients such as nitrogen, phosphorus, and other trace elements is crucial for microbial growth and the synthesis of enzymes required for the degradation of 3-methylthiopropanol. Nutrient limitation can significantly hinder the biotransformation process. cdnsciencepub.com

Transport and Distribution Dynamics in Environmental Media

The movement and partitioning of 3-methylthiopropanol in the environment are governed by a combination of its physicochemical properties and the characteristics of the environmental media it enters.

Adsorption-Desorption Processes in Soil and Sediment

Influence of Soil and Sediment Properties:

Organic Carbon Content: As an organic molecule, 3-methylthiopropanol is expected to adsorb to the organic carbon fraction of soil and sediment. Generally, a higher organic carbon content leads to greater adsorption of organic compounds. nih.gov

Clay Content and Type: The clay fraction of soil and sediment provides a large surface area for adsorption. The type of clay mineral can also influence the strength of adsorption.

pH: Soil and sediment pH can affect the surface charge of both the adsorbent (soil/sediment particles) and potentially the adsorbate, although 3-methylthiopropanol is a neutral molecule under typical environmental pH ranges.

The adsorption of organic compounds to soil is often described by the Freundlich or Langmuir isotherm models. The distribution coefficient (Kd) and the organic carbon-water (B12546825) partitioning coefficient (Koc) are key parameters used to quantify the extent of adsorption.

Leaching Potential to Groundwater

The potential for 3-methylthiopropanol to move through the soil profile and reach groundwater is a significant environmental concern. Its leaching potential is influenced by its water solubility and its interaction with soil particles.

Given that 3-methylthiopropanol is a relatively low molecular weight and polar compound due to its hydroxyl group, it is expected to have a moderate to high potential for leaching in soils with low organic matter and clay content. researchgate.net Factors that would favor leaching include:

High water solubility.

Low adsorption to soil particles (low Kd and Koc values).

High rainfall or irrigation rates that promote water movement through the soil profile.

Coarse-textured soils (sands) with high permeability.

Volatilization from Aquatic and Terrestrial Systems

Volatilization is the process by which a substance evaporates from a liquid or solid phase into the gaseous phase. For 3-methylthiopropanol, volatilization from water bodies and moist soil surfaces can be a significant transport pathway into the atmosphere. The tendency of a chemical to volatilize from water is often quantified by its Henry's Law constant.

Vapor Pressure: A higher vapor pressure leads to a greater tendency to volatilize.

Water Solubility: Higher water solubility generally reduces the tendency to volatilize from aqueous solutions.

Temperature: Higher temperatures increase vapor pressure and thus enhance volatilization.

Air and Water Movement: Wind speed and water turbulence increase the rate of volatilization.

Presence of Other Substances: The addition of other alcohols has been shown to enhance the volatilization of some organic compounds from water. nih.gov

Predictive Modeling for Environmental Persistence and Distribution

Predictive modeling plays a crucial role in assessing the environmental fate of chemical compounds where extensive experimental data may be limited. For this compound (3-MTP), Quantitative Structure-Activity Relationship (QSAR) models and other in silico tools are utilized to estimate its persistence and distribution across various environmental compartments. ecetoc.orgresearchgate.net These models leverage the molecular structure of a compound to predict its physicochemical properties and environmental behavior. nih.govljmu.ac.uk

One of the most widely used tools for this purpose is the U.S. Environmental Protection Agency's (EPA) EPI Suite™ (Estimation Programs Interface). chemsafetypro.comchemistryforsustainability.orgepisuite.dev This suite of programs can estimate properties such as the octanol-water partition coefficient (Log Kow), soil adsorption coefficient (Koc), and biodegradation rates, which are fundamental to understanding a chemical's environmental distribution. chemsafetypro.comchemistryforsustainability.orgchemsafetypro.com

The models within EPI Suite™, such as KOWWIN™ and KOCWIN™, predict how a chemical will partition between water and organic carbon in soil and sediment. chemistryforsustainability.org A higher Koc value suggests that the compound is more likely to adsorb to soil and sediment, reducing its mobility in water. chemsafetypro.comepa.gov Conversely, a lower value indicates greater mobility. chemsafetypro.com

Furthermore, programs like BIOWIN™ estimate the probability of a substance's biodegradation over different timeframes, providing insights into its persistence. chemsafetypro.comethz.ch The atmospheric fate can be predicted using AOPWIN™, which estimates the rate of reaction with hydroxyl radicals in the atmosphere, a primary degradation pathway for volatile organic compounds. chemistryforsustainability.orgethz.ch

The outputs of these models can be integrated into multimedia fugacity models, like the Level III model in LEV3EPI™, which predicts the partitioning of a chemical among environmental compartments such as air, water, soil, and sediment under steady-state conditions. chemsafetypro.comepisuite.dev This provides a holistic view of the likely environmental distribution of 3-MTP upon its release.

The following tables represent the types of predictive data that can be generated for this compound using such models. These values are estimations and serve as a valuable screening tool in the absence of extensive experimental data.

Table 1: Predicted Physicochemical Properties of this compound
ParameterPredicted ValueModel/Method
Log Kow (Octanol-Water Partition Coefficient)1.21KOWWIN™
Water Solubility1.5 x 104 mg/LWATERNT™
Henry's Law Constant1.8 x 10-6 atm-m3/moleHENRYWIN™
Vapor Pressure0.1 mmHgMPBPWIN™
Table 2: Predicted Environmental Fate Parameters for this compound
ParameterPredicted ValueModel/Method
Soil Adsorption Coefficient (Koc)45 L/kgKOCWIN™
Atmospheric Hydroxylation Rate (kOH)2.5 x 10-11 cm3/molecule-secAOPWIN™
Atmospheric Half-life15 hoursAOPWIN™
Biodegradation ProbabilityHighBIOWIN™
Aquatic Half-life15 daysBIOWIN™
Soil Half-life30 daysBIOWIN™
Table 3: Predicted Multimedia Distribution of this compound (Level III Fugacity Model)
Environmental CompartmentPredicted Distribution (%)
Air5.5
Water50.2
Soil43.8
Sediment0.5

These predictive models, while providing essential preliminary assessments, have inherent uncertainties. ecetoc.org Therefore, the results should be interpreted with an understanding of the model's limitations and domain of applicability. ecetoc.org When available, validated experimental data should always take precedence over QSAR predictions. ecetoc.org

Emerging Research Frontiers in 3 Methylthiolpropanol Studies

Applications of Multi-Omics Technologies in 3-Methylthiolpropanol Research

Multi-omics approaches, which involve the comprehensive analysis of various biological molecules like metabolites, proteins, and transcripts, are revolutionizing our ability to study complex biological systems. nih.gov In the context of 3-MTP, these technologies offer unprecedented opportunities to unravel the intricate molecular networks governing its formation and function.

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, is a powerful tool for mapping the biosynthetic pathways of flavor compounds like 3-MTP. nih.govresearchgate.net By employing techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), researchers can identify and quantify a wide array of metabolites, providing a snapshot of the metabolic state of an organism. nih.govresearchgate.net

Advanced metabolomics strategies, including stable isotope labeling, can trace the flow of atoms through metabolic pathways, definitively identifying the precursors and intermediates leading to 3-MTP formation. For instance, by feeding an organism with a labeled precursor, such as ¹³C-methionine, and tracking the incorporation of the isotope into downstream metabolites, the precise steps of the biosynthetic route can be elucidated.

A hypothetical metabolomics experiment to map the 3-MTP pathway might involve the following steps:

Culturing a 3-MTP-producing organism (e.g., yeast or a specific plant tissue) in a medium containing a labeled precursor.

Harvesting the cells or tissue at different time points.

Extracting the metabolites.

Analyzing the extracts using high-resolution mass spectrometry to identify labeled compounds.

Constructing the metabolic pathway based on the identified labeled intermediates.

This approach allows for the discovery of novel enzymatic reactions and regulatory points within the pathway.

While metabolomics identifies the "what" of a metabolic pathway, proteomics and transcriptomics reveal the "how" by studying the proteins and gene transcripts, respectively. nih.govnih.gov These technologies provide critical insights into the regulation of 3-MTP biosynthesis.

Proteomics focuses on the large-scale study of proteins, the workhorses of the cell. By comparing the proteome of a high 3-MTP-producing organism with a low-producing one, researchers can identify enzymes that are more abundant in the high producer. nih.gov Techniques like two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry can be used to separate and identify these differentially expressed proteins. nih.gov For example, a proteomic analysis might reveal the upregulation of specific dehydrogenases or transaminases involved in the conversion of methionine to 3-MTP.

Transcriptomics , the study of the complete set of RNA transcripts, provides a snapshot of the genes that are actively being expressed at a given moment. nih.govmdpi.com By comparing the transcriptomes of organisms under conditions that favor or inhibit 3-MTP production, scientists can pinpoint the genes encoding the key enzymes and regulatory factors. mdpi.com For instance, a comparative transcriptome analysis could show that the genes for enzymes in the Ehrlich pathway are highly expressed during the peak of 3-MTP formation in yeast fermentation.

An integrated multi-omics approach, combining metabolomic, proteomic, and transcriptomic data, offers a holistic view of 3-MTP biosynthesis. nih.gov For example, an increase in the transcript levels of a particular gene (transcriptomics) can be correlated with an increase in the abundance of the corresponding enzyme (proteomics) and a subsequent increase in the concentration of 3-MTP and its intermediates (metabolomics).

Table 1: Application of Multi-Omics Technologies in 3-MTP Research

Omics TechnologyKey Application in 3-MTP ResearchPotential Findings
Metabolomics Comprehensive mapping of the 3-MTP biosynthetic pathway.Identification of precursors, intermediates, and alternative production routes.
Proteomics Identification of key enzymes involved in 3-MTP biosynthesis.Discovery of novel enzymes and understanding post-translational modifications.
Transcriptomics Elucidation of the genetic regulation of 3-MTP production.Identification of genes encoding biosynthetic enzymes and regulatory proteins.
Multi-Omics Integration Holistic understanding of the systems-level regulation of 3-MTP.Correlation of gene expression with protein abundance and metabolite profiles.

Interdisciplinary Approaches in Flavor Chemistry and Biotechnology

The study of 3-MTP is inherently interdisciplinary, bridging the fields of flavor chemistry and biotechnology. Flavor chemists focus on the sensory properties of 3-MTP, its stability in food matrices, and its interactions with other flavor compounds. Biotechnologists, on the other hand, are interested in harnessing biological systems to produce 3-MTP in a controlled and sustainable manner.

The synergy between these disciplines is leading to innovative applications. For example, sensory analysis conducted by flavor chemists can guide the metabolic engineering efforts of biotechnologists. If a particular off-flavor is associated with a specific intermediate in a genetically modified organism, biotechnologists can work to reroute the metabolic pathway to avoid the accumulation of that compound.

Furthermore, the encapsulation of biotechnologically produced 3-MTP using techniques from food technology can enhance its stability and control its release in food products, thereby optimizing the flavor profile over the shelf-life of the product.

Future Directions and Unexplored Avenues in this compound Research

Despite the significant progress in understanding 3-MTP, several exciting research avenues remain to be explored.

Elucidation of Novel Biosynthetic Pathways: While the Ehrlich pathway is a well-known route for 3-MTP formation, other pathways may exist in different organisms. The application of advanced multi-omics techniques will be crucial in uncovering these alternative routes.

In Situ Production in Food Systems: Research into the controlled, in situ production of 3-MTP during food processing (e.g., fermentation, baking) using starter cultures or enzymes could lead to more natural and complex flavor profiles.

Role in Plant-Microbe Interactions: Investigating the role of 3-MTP as a signaling molecule in the interactions between plants and microorganisms could open up new applications in agriculture, for example, as a biopesticide or a plant growth promoter.

Sensory Interactions with other Volatiles: A deeper understanding of how 3-MTP interacts with other volatile compounds to create a specific aroma perception is needed. This knowledge can be used to design more sophisticated and appealing flavor compositions.

Development of Biocatalysts: The discovery and characterization of novel, robust enzymes for the specific conversion of precursors to 3-MTP could lead to more efficient and cost-effective industrial production processes.

The continued exploration of these frontiers will undoubtedly deepen our fundamental understanding of this compound and unlock its full potential in the food and biotechnology industries.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 3-Methylthiolpropanol, and how can reaction conditions be optimized to achieve high purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions, such as the reaction of 3-chloropropanol with methylthiol groups. Optimization involves controlling reaction temperature (e.g., 40–60°C), pH (neutral to slightly alkaline), and catalysts (e.g., phase-transfer catalysts). Post-synthesis purification via fractional distillation or column chromatography (using silica gel with ethyl acetate/hexane eluents) is critical to isolate high-purity (>98%) product. Impurity profiles should be monitored using GC-MS or HPLC .

Q. Which analytical techniques are most effective for quantifying this compound in complex biological or environmental matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with headspace sampling is preferred for volatile detection in biological samples. For aqueous matrices, HPLC coupled with UV-Vis detection (λ = 210–230 nm) or electrochemical sensors provides sensitivity down to 0.1 ppm. Internal standards (e.g., deuterated analogs) improve accuracy in quantification. Validation against reference materials from authoritative databases (e.g., JECFA specifications) is essential .

Q. What are the recommended storage conditions to prevent degradation of this compound in laboratory settings?

  • Methodological Answer : Store under inert gas (N₂ or Ar) in amber glass vials at –20°C to minimize oxidation and photodegradation. Stability studies indicate a shelf life of ≥12 months under these conditions. Regularly assess purity via NMR or FTIR to detect thiol oxidation products (e.g., disulfides) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported odor detection thresholds (ODTs) of this compound across sensory studies?

  • Methodological Answer : Contradictions in ODTs (ranging from 0.1–10 ppb) may arise from differences in panelist sensitivity, matrix effects, or analytical calibration. Standardize protocols using ASTM E679-19 for sensory testing, and validate results with instrumental analysis (e.g., GC-Olfactometry). Cross-reference data with JECFA evaluations to align with international benchmarks .

Q. What mechanistic insights explain the role of this compound in Maillard reaction pathways, and how does its reactivity compare to other sulfur-containing aldehydes?

  • Methodological Answer : The compound acts as a sulfur donor in Maillard reactions, forming heterocyclic aroma compounds (e.g., thiophenes). Kinetic studies using time-resolved NMR or FTIR can track intermediate formation. Compare reactivity with analogs like 3-(Methylthio)propionaldehyde by measuring rate constants under controlled pH and temperature. Computational modeling (DFT) further elucidates electron-transfer mechanisms .

Q. What interdisciplinary approaches are needed to assess the environmental fate of this compound in aquatic systems?

  • Methodological Answer : Combine biodegradation assays (OECD 301F) with advanced mass spectrometry (Q-TOF) to identify transformation products (e.g., sulfoxides). Ecotoxicity studies using Daphnia magna or algal models should follow OECD 202/201 guidelines. Integrate data with HSDB environmental fate predictions to model long-term ecological impacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.